molecular formula C23H25N3O4S2 B6570839 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1021213-52-4

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B6570839
CAS No.: 1021213-52-4
M. Wt: 471.6 g/mol
InChI Key: XOKCCBUAHVGLLP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing dihydropyrimidinone derivative with a unique structural profile. Its core features a dihydropyrimidin-6-one scaffold substituted at position 5 with a 4-butylbenzenesulfonyl group and at position 2 with a sulfanyl-acetamide moiety. The acetamide nitrogen is further functionalized with a 3-methylphenyl group. Such derivatives are often explored for pharmacological applications, particularly as kinase inhibitors or antimicrobial agents, due to the sulfonamide group’s ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .

Properties

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-3-4-7-17-9-11-19(12-10-17)32(29,30)20-14-24-23(26-22(20)28)31-15-21(27)25-18-8-5-6-16(2)13-18/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCCBUAHVGLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

A closely related compound, 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide (), shares the dihydropyrimidinone scaffold and sulfonamide group but differs in substituents:

  • Sulfonyl substituent: The target compound uses a 4-butylbenzenesulfonyl group, whereas the analogue employs a 3-chloro-4-methoxybenzenesulfonyl group. In contrast, the butyl group confers higher lipophilicity, which may improve membrane permeability .
  • Acetamide side chain : The target compound’s 3-methylphenyl substituent is less sterically bulky than the analogue’s cyclohexenylethyl group, which could influence binding pocket compatibility in protein targets.

Functional Analogues from Pharmacopeial Data

Compounds listed in Pharmacopeial Forum () include complex pyrimidinyl and tetrahydropyrimidinone derivatives. For example:

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Unlike the target compound, this molecule features a tetrahydropyrimidinone ring and a diphenylhexane backbone, suggesting divergent biological targets (e.g., protease inhibition vs. kinase inhibition).

Industrial Derivatives

Biopharmacule Speciality Chemicals () lists acetamide derivatives such as N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide . Key differences include:

  • Core structure: The industrial compound lacks the sulfonamide group but retains the dihydropyrimidinone ring.
  • Substituents : A methylthio group at position 2 versus the target compound’s sulfanyl-acetamide chain, which may reduce steric hindrance but limit hydrogen-bonding capacity.

Comparative Data Table

Property/Feature Target Compound Compound Biopharmacule Compound
Sulfonyl substituent 4-Butylbenzenesulfonyl (lipophilic) 3-Chloro-4-methoxybenzenesulfonyl (electron-poor) N/A
Acetamide side chain N-(3-methylphenyl) (moderate steric bulk) N-(cyclohexenylethyl) (high steric bulk) N-(4-pyrimidinylphenyl) (planar, rigid)
Molecular Weight (g/mol) ~503.6 (estimated) ~582.1 (reported) ~345.4 (reported)
Hydrogen Bond Donors/Acceptors 3 donors, 7 acceptors 3 donors, 9 acceptors 2 donors, 5 acceptors
Therapeutic Potential Kinase inhibition (hypothesized) Antimicrobial (reported) Unknown (industrial use)

Research Findings and Implications

  • Sulfonamide Role : The 4-butylbenzenesulfonyl group in the target compound likely enhances metabolic stability compared to the chloro-methoxy analogue, as alkyl chains are less prone to oxidative degradation .
  • Crystallographic Data : Structural determination of such compounds often employs SHELXL (–2, ), a refinement tool critical for resolving sulfonamide conformations and hydrogen-bonding networks.

Notes and Limitations

  • The evidence provided lacks explicit biological data (e.g., IC₅₀ values) for the target compound, necessitating extrapolation from structural analogues.
  • Industrial compounds () are insufficiently characterized for direct pharmacological comparison.
  • SHELX-based crystallography (–2) remains a gold standard for validating the stereochemical features of such molecules .

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